2,3-Dimethyl-5-[(methylthio)propyl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-5-[(methylthio)propyl]pyrazine is an organic compound with the molecular formula C10H16N2S. It is a member of the pyrazine family, characterized by a pyrazine ring substituted with dimethyl and methylthio propyl groups. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-[(methylthio)propyl]pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,3-dimethylpyrazine with a methylthio propyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-5-[(methylthio)propyl]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-5-[(methylthio)propyl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the flavor and fragrance industry due to its unique aroma.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-5-[(methylthio)propyl]pyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-5-propylpyrazine: Similar structure but lacks the methylthio group.
2,5-Dimethyl-3-propylpyrazine: Different substitution pattern on the pyrazine ring.
2,3-Dimethyl-5-(2-methylpropyl)pyrazine: Similar structure with a different alkyl group.
Uniqueness
2,3-Dimethyl-5-[(methylthio)propyl]pyrazine is unique due to the presence of the methylthio group, which imparts distinct chemical and sensory properties. This makes it particularly valuable in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
143504-08-9 |
---|---|
Molekularformel |
C10H16N2S |
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
2,3-dimethyl-5-(3-methylsulfanylpropyl)pyrazine |
InChI |
InChI=1S/C10H16N2S/c1-8-9(2)12-10(7-11-8)5-4-6-13-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
HYLJMJNFTZYRKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N=C1C)CCCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.